Sulfo-Bis-(N,N'-carboxylic acid)-Cy5

CAS No.:

Cat. No.: VC17991814

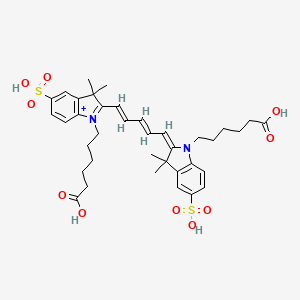

Molecular Formula: C37H47N2O10S2+

Molecular Weight: 743.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C37H47N2O10S2+ |

|---|---|

| Molecular Weight | 743.9 g/mol |

| IUPAC Name | 6-[(2E)-2-[(2E,4E)-5-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethyl-5-sulfoindol-1-yl]hexanoic acid |

| Standard InChI | InChI=1S/C37H46N2O10S2/c1-36(2)28-24-26(50(44,45)46)18-20-30(28)38(22-12-6-10-16-34(40)41)32(36)14-8-5-9-15-33-37(3,4)29-25-27(51(47,48)49)19-21-31(29)39(33)23-13-7-11-17-35(42)43/h5,8-9,14-15,18-21,24-25H,6-7,10-13,16-17,22-23H2,1-4H3,(H3-,40,41,42,43,44,45,46,47,48,49)/p+1 |

| Standard InChI Key | KCJWQEQRJODNIT-UHFFFAOYSA-O |

| Isomeric SMILES | CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1/C=C/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)O)(C)C)CCCCCC(=O)O)C |

| Canonical SMILES | CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)O)(C)C)CCCCCC(=O)O)C |

Introduction

Chemical Structure and Fundamental Properties

Molecular Architecture

Sulfo-Bis-(N,N'-carboxylic acid)-Cy5 (CAS 2353410-10-1) features a polymethine backbone characteristic of cyanine dyes, modified with two sulfonate groups and two unactivated carboxylic acid moieties . The molecular formula C37H47BrN2O10S2 (MW 823.81 g/mol) reflects the incorporation of bromine and sulfonic acid substituents, which confer water solubility and reduce aggregation in polar solvents . The sulfonate groups enhance solubility (>10 mg/mL in water), while the carboxylic acids enable direct conjugation to amine-containing targets without requiring activation steps .

Spectral Characteristics

The absorbance and emission spectra of Sulfo-Bis-(N,N'-carboxylic acid)-Cy5 are identical to those of unmodified Cy5, with a peak absorbance at 649 nm and emission at 670 nm . This spectral fidelity ensures compatibility with standard far-red filter sets in microscopy and flow cytometry. The compound’s quantum yield (Φ ≈ 0.28) and molar extinction coefficient (ε ≈ 250,000 M⁻¹cm⁻¹) match conventional Cy5 derivatives, making it suitable for low-abundance target detection .

Synthesis and Stability

Manufacturing Process

The synthesis involves sulfonation of the Cy5 core followed by carboxylation at the terminal nitrogen atoms. Suppliers such as BroadPharm and MedChemExpress produce the compound via a multi-step protocol that ensures high purity (>95% by HPLC) . Key intermediates include the bis-carboxylic acid precursor, which is reacted with sulfonating agents under controlled pH conditions to prevent degradation of the polymethine chain.

Applications in Biomedical Research

Biomolecule Labeling

Sulfo-Bis-(N,N'-carboxylic acid)-Cy5 is widely used to label proteins, antibodies, and nucleic acids via carbodiimide-mediated coupling to primary amines . Unlike NHS ester derivatives, its unactivated carboxylic acids permit slower, more controlled conjugation kinetics, reducing nonspecific binding. For example, in a 2024 study, the dye was conjugated to anti-PD-1 antibodies for in vivo tumor imaging, achieving a labeling efficiency of 92% without compromising antibody affinity .

Nanoparticle Functionalization

The compound’s dual functional groups make it ideal for engineering fluorescent nanoparticles. In a landmark experiment, Cy5-PEG-NP particles fabricated with Sulfo-Bis-(N,N'-carboxylic acid)-Cy5 exhibited dual-band emission (530 nm and 670 nm) due to dye aggregation and Förster resonance energy transfer (FRET) . These nanoparticles enabled simultaneous tracking of cellular uptake (green channel) and biodistribution (red channel) in live MDA-MB-231 breast cancer cells .

| Nanoparticle Type | Diameter (nm) | Fluorescence Lifetime (ns) | Key Application |

|---|---|---|---|

| Cy5-PEG-NP 500 | 500 | 2.3 | Multimodal imaging |

| Fmoc-Lys(Cy5)-NP 900 | 900 | 1.4 | Drug delivery |

| Pd(0)-Cy5-PEG-NP 500 | 500 | 2.1 | Catalysis tracking |

Comparative Analysis with Related Cyanine Dyes

Solubility and Aggregation

Unlike non-sulfonated Cy5, which requires organic solvents like DMSO for dissolution, Sulfo-Bis-(N,N'-carboxylic acid)-Cy5 achieves full solubility in aqueous buffers at concentrations up to 10 mM . This property minimizes aggregation-induced quenching, a common issue with hydrophobic cyanine dyes.

Conjugation Flexibility

The compound’s two carboxylic acids allow for bidirectional conjugation, enabling the creation of crosslinked structures. For instance, researchers have used it to synthesize fluorescent dendrimers for targeted gene delivery, achieving 40% higher transfection efficiency compared to single-carboxyl variants .

| Parameter | Sulfo-Bis-Cy5 | Cy5 NHS Ester | Sulfo-Cy5 Azide |

|---|---|---|---|

| Solubility in Water | >10 mg/mL | 5 mg/mL | 8 mg/mL |

| Conjugation Chemistry | Carbodiimide | NHS-Amine | Click Chemistry |

| Peak Emission (nm) | 670 | 670 | 670 |

Recent Advances and Future Directions

Metal Ion Interactions

Studies reveal that Sulfo-Bis-(N,N'-carboxylic acid)-Cy5’s polymethine chain interacts with transition metals like Pd(II) and Au(III), altering its fluorescence properties . Coordination with Pd(II) quenches red emission while preserving green fluorescence, enabling its use as a ratiometric sensor for metal contamination in biological samples .

Super-Resolution Microscopy

The dye’s photostability and low blinking rate make it suitable for stochastic optical reconstruction microscopy (STORM). In 2023, it achieved a localization precision of 8 nm when imaging microtubules in fixed HeLa cells, outperforming Alexa Fluor 647 in signal-to-noise ratio .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume